N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide, also known as TMI-1, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific protein, which is involved in the regulation of cell growth and division.
Scientific Research Applications
Antimicrobial Properties
A significant body of research has been dedicated to exploring the antimicrobial properties of thiazolidinone and benzamide derivatives. These compounds have been synthesized and tested against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The studies have identified several derivatives with potent inhibitory actions against these microorganisms, suggesting their potential utility in developing new therapeutic interventions for microbial diseases.
For instance, Desai, Rajpara, and Joshi (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and found them to exhibit significant antibacterial and antifungal activities. This research suggests that the thiazole derivatives could serve as valuable therapeutic agents against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-trimethoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
The exact mode of action of This compound It is known to interact with cdk2 . This interaction could potentially influence the activity of CDK2, leading to changes in the cell cycle .
Biochemical Pathways
The biochemical pathways affected by This compound Given its interaction with cdk2, it is likely to affect pathways related to cell cycle regulation . The downstream effects of this could include changes in cell proliferation and division .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound Given its interaction with CDK2, it could potentially influence cell cycle regulation, leading to changes in cell proliferation and division .
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-26-16-7-6-14(22-8-5-9-30(22,24)25)12-15(16)21-20(23)13-10-17(27-2)19(29-4)18(11-13)28-3/h6-7,10-12H,5,8-9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJHVVPWZDFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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